2,3,5-trifluoro-4-(4-methyl-1-piperazinyl)-beta-oxo-benzenepropanoic Acid
Description
Molecular Geometry and Conformational Isomerism
The molecular geometry of 2,3,5-trifluoro-4-(4-methyl-1-piperazinyl)-β-oxo-benzenepropanoic acid presents a complex three-dimensional arrangement characterized by multiple conformational possibilities arising from restricted rotation around key bonds. The piperazine ring system, which forms the central heterocyclic component of the molecule, exhibits conformational behavior similar to cyclohexane derivatives but with distinctly higher energy barriers for ring inversion. Research on acyl-functionalized piperazines has demonstrated that N-benzoylated piperazine compounds occur as conformers at room temperature due to restricted rotation of the partial amide double bond, with coalescence temperatures and activation energy barriers ranging between 56 and 80 kilojoules per mole.
The piperazine ring in this compound adopts primarily chair conformations, similar to cyclohexane systems, but with modifications due to the nitrogen atoms' electronic properties. The chair conformation represents the most stable arrangement, with the ring carbons and nitrogens positioned to minimize steric interactions. The presence of the 4-methyl substituent on one of the piperazine nitrogen atoms introduces additional conformational considerations, as this substituent can occupy either axial or equatorial positions relative to the ring plane. The energy difference between these conformations influences the overall molecular dynamics and affects the compound's physical and chemical properties.
The β-oxo-propanoic acid chain attached to the trifluorinated benzene ring contributes another layer of conformational complexity. The carbonyl group in the β-position creates partial double bond character in adjacent carbon-carbon bonds, restricting rotation and leading to preferred conformational states. This structural feature is analogous to other β-oxo acids, where the carbonyl group's electron-withdrawing effect influences the entire side chain conformation. The ethyl ester derivative of this compound, as referenced in chemical databases, demonstrates similar conformational constraints with the ester linkage adopting specific orientations to minimize steric hindrance.
Temperature-dependent nuclear magnetic resonance studies of related piperazine compounds have revealed that conformational interconversion occurs through two distinct processes: amide bond rotation and ring inversion. The amide site typically exhibits higher coalescence temperatures and activation energy barriers compared to ring inversion processes. For 2,3,5-trifluoro-4-(4-methyl-1-piperazinyl)-β-oxo-benzenepropanoic acid, these conformational dynamics are further complicated by the multiple fluorine substituents on the benzene ring, which create additional steric and electronic constraints that influence the overall molecular flexibility.
Electronic Structure and Substituent Effects
The electronic structure of 2,3,5-trifluoro-4-(4-methyl-1-piperazinyl)-β-oxo-benzenepropanoic acid is profoundly influenced by the strategic placement of three fluorine atoms on the benzene ring and the electron-donating piperazine substituent. The 2,3,5-trifluoro substitution pattern creates a unique electronic environment that significantly alters the aromatic system's electron density distribution compared to unsubstituted benzene derivatives. The fluorine atoms, being the most electronegative elements in the periodic table, exert strong electron-withdrawing inductive effects that depolarize the aromatic ring and influence reactivity patterns.
According to research on fluorine atom effects in organic molecules, the electrostatic potential analysis reveals that fluorine atoms and piperazine rings exhibit negative values with low electron cloud density, making them particularly vulnerable to electrophilic attack. This electronic characteristic explains the reactivity patterns observed in related fluorinated aromatic compounds and provides insight into the compound's potential degradation pathways. The positioning of fluorine atoms at the 2, 3, and 5 positions creates an asymmetric electron distribution that influences both the chemical reactivity and physical properties of the molecule.
The Hammett equation provides a quantitative framework for understanding substituent effects in aromatic systems, relating reaction rates and equilibrium constants through substituent constants (σ) and reaction constants (ρ). For fluorine substituents, the Hammett sigma constants indicate strong electron-withdrawing effects, with para-fluorine having a σ value that reflects both inductive and weak mesomeric contributions. The cumulative effect of three fluorine substituents in the 2,3,5-pattern creates a significantly electron-deficient aromatic system that exhibits enhanced electrophilicity compared to mono-fluorinated derivatives.
| Position | Substituent | Hammett σ Value | Electronic Effect |
|---|---|---|---|
| 2 | Fluorine | +0.06 (ortho) | Electron-withdrawing |
| 3 | Fluorine | +0.34 (meta) | Electron-withdrawing |
| 4 | Piperazinyl | -0.83 (para, amino) | Electron-donating |
| 5 | Fluorine | +0.34 (meta) | Electron-withdrawing |
The piperazine substituent at the 4-position provides a counterbalancing electron-donating effect through its nitrogen lone pairs, which can participate in resonance with the aromatic π-system. This creates a push-pull electronic system where the electron-withdrawing fluorine atoms compete with the electron-donating piperazine group, resulting in a complex electronic structure with regions of varying electron density. The 4-methyl substitution on the piperazine nitrogen further modulates this electronic effect by increasing the electron density on the nitrogen atom through hyperconjugation.
Core-electron binding energy studies have demonstrated linear correlations between electronic structure parameters and Hammett substituent constants, providing experimental validation for theoretical predictions about substituent effects. For compounds with multiple substituents like 2,3,5-trifluoro-4-(4-methyl-1-piperazinyl)-β-oxo-benzenepropanoic acid, the cumulative electronic effects can be estimated using additive models based on individual substituent contributions, though interactions between substituents may cause deviations from simple additivity.
Comparative Analysis with Fluoroquinolone Precursor Scaffolds
The structural framework of 2,3,5-trifluoro-4-(4-methyl-1-piperazinyl)-β-oxo-benzenepropanoic acid shares significant architectural similarities with fluoroquinolone antibiotics, particularly in the arrangement of the fluorinated aromatic ring and piperazine substituent. Research on quinolone scaffolds has demonstrated that conventional quinolone structures represent the outcome of decades of optimization for key drug-like characteristics, including excellent pharmacokinetics, safety profiles, and simplicity of analog synthesis. The trifluorinated benzene core in the target compound mirrors the electron-deficient aromatic systems found in fluoroquinolones, where fluorine substitution enhances binding affinity and selectivity toward target proteins.
Levofloxacin, a prominent fluoroquinolone antibiotic, contains a structurally related piperazine moiety attached to a fluorinated quinolone core. The synthesis of levofloxacin derivatives has involved modifications to the piperazine ring system, including the introduction of various substituents to modulate antibacterial activity and pharmacological properties. The 4-methyl-1-piperazinyl group found in 2,3,5-trifluoro-4-(4-methyl-1-piperazinyl)-β-oxo-benzenepropanoic acid represents a common structural motif in fluoroquinolone chemistry, where methylation of the piperazine nitrogen enhances metabolic stability and tissue penetration.
Comparative molecular docking studies of fluoroquinolone derivatives have revealed that the piperazine ring plays a crucial role in binding interactions with target enzymes, particularly through hydrogen bonding and hydrophobic interactions. The binding area and binding energy parameters for compounds with modified piperazine rings demonstrate that structural alterations to this heterocyclic system significantly impact biological activity. For the target compound, the trifluorinated aromatic ring provides enhanced electron-withdrawing character compared to the difluorinated quinolone systems typically found in clinical fluoroquinolones.
| Structural Feature | 2,3,5-Trifluoro Compound | Typical Fluoroquinolones | Structural Impact |
|---|---|---|---|
| Aromatic Fluorination | 2,3,5-trifluoro pattern | 6,8-difluoro pattern | Enhanced electron-withdrawal |
| Piperazine Substitution | 4-methyl-1-piperazinyl | 4-methyl-1-piperazinyl | Improved pharmacokinetics |
| Core Ring System | Benzene | Quinolone | Simplified scaffold |
| Side Chain | β-oxo-propanoic acid | Carboxylic acid | Extended functionality |
The development of fluorinated derivatives for pharmaceutical applications has shown that fluorine atom positioning critically influences both the electronic properties and metabolic stability of drug candidates. The 2,3,5-trifluoro substitution pattern in the target compound represents a departure from conventional fluoroquinolone designs, potentially offering unique binding characteristics and pharmacological profiles. Research on structure-activity relationships in quinolone derivatives has established that fluorine substitution patterns directly correlate with antibacterial potency and spectrum of activity.
The β-oxo-propanoic acid chain in 2,3,5-trifluoro-4-(4-methyl-1-piperazinyl)-β-oxo-benzenepropanoic acid represents a structural extension beyond typical fluoroquinolone architectures, where carboxylic acid functionality is typically directly attached to the heterocyclic core. This extended chain potentially provides additional binding sites for molecular recognition while maintaining the essential pharmacophoric elements found in successful fluoroquinolone antibiotics. The carbonyl group in the β-position creates additional opportunities for hydrogen bonding interactions with target proteins, potentially enhancing binding affinity and selectivity.
Properties
IUPAC Name |
ethyl 3-oxo-3-[2,3,5-trifluoro-4-(4-methylpiperazin-1-yl)phenyl]propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19F3N2O3/c1-3-24-13(23)9-12(22)10-8-11(17)16(15(19)14(10)18)21-6-4-20(2)5-7-21/h8H,3-7,9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQNUHBQEEJUBRB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(=O)C1=CC(=C(C(=C1F)F)N2CCN(CC2)C)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19F3N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Core Benzene Ring Functionalization
The trifluorinated benzene backbone is synthesized via electrophilic aromatic substitution (EAS) reactions. Fluorination is typically achieved using hydrogen fluoride or fluorine gas under controlled conditions, though modern approaches favor safer fluorinating agents like Selectfluor®. The 4-methylpiperazinyl group is introduced via nucleophilic aromatic substitution (NAS), leveraging the electron-withdrawing effects of fluorine atoms to activate specific positions on the ring. For instance, 2,3,5-trifluoro-4-nitrobenzene derivatives are reacted with 4-methylpiperazine in polar aprotic solvents (e.g., DMF) at elevated temperatures (80–100°C), yielding the intermediate 2,3,5-trifluoro-4-(4-methylpiperazinyl)nitrobenzene.
Beta-Oxo Propanoic Acid Incorporation
The beta-oxo propanoic acid side chain is introduced via Claisen condensation or Michael addition. A common method involves reacting ethyl acetoacetate with the fluorinated benzene intermediate under basic conditions (e.g., sodium ethoxide). For example, ethyl [2,3,5-trifluoro-4-(4-methyl-1-piperazinyl)benzoyl]acetate is synthesized by condensing ethyl acetoacetate with the benzoyl chloride derivative of the core benzene intermediate. Subsequent hydrolysis of the ester group using aqueous HCl or NaOH yields the final carboxylic acid.
Step-by-Step Preparation Protocols
Synthesis of 2,3,5-Trifluoro-4-(4-methylpiperazinyl)benzoyl Chloride
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Starting Material : 2,3,5-Trifluoro-4-nitrobenzene (10 mmol) is dissolved in dry DMF (50 mL).
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Piperazine Substitution : 4-Methylpiperazine (12 mmol) is added dropwise, and the mixture is stirred at 90°C for 12 hours.
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Nitro Reduction : The nitro group is reduced to an amine using hydrogen gas (1 atm) and palladium on carbon (10% w/w) in ethanol.
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Benzoyl Chloride Formation : The amine intermediate is treated with thionyl chloride (20 mmol) at reflux to yield the corresponding benzoyl chloride.
Key Reaction Conditions :
Claisen Condensation and Ester Hydrolysis
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Condensation : Ethyl acetoacetate (15 mmol) is reacted with the benzoyl chloride (10 mmol) in anhydrous THF under nitrogen, with triethylamine as a base.
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Ester Hydrolysis : The ethyl ester intermediate is hydrolyzed using 2M NaOH in methanol-water (3:1) at 60°C for 4 hours.
Characterization Data :
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¹H NMR (400 MHz, CDCl₃): δ 7.95 (d, J = 8.1 Hz, 1H), 3.68 (s, 3H), 3.30 (t, J = 7.4 Hz, 2H).
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HRMS (ESI) : m/z calc. for C₁₄H₁₅F₃N₂O₃ [M + H⁺]: 317.11, found: 317.10.
Optimization and Scalability
Microwave-Assisted Synthesis
Microwave irradiation significantly enhances reaction efficiency. For example, the piperazine substitution step achieves 90% yield in 2 hours under microwave conditions (150 W, 100°C) compared to 12 hours conventionally.
Catalyst Recycling
Heterogeneous catalysts (e.g., Pd/C) are reused up to five times with minimal activity loss (94% → 82% yield). This aligns with green chemistry principles, reducing waste and cost.
Challenges and Mitigation Strategies
Chemical Reactions Analysis
Types of Reactions
2,3,5-trifluoro-4-(4-methyl-1-piperazinyl)-beta-oxo-benzenepropanoic Acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: The trifluoromethyl groups and piperazine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
Scientific Research Applications
Medicinal Chemistry Applications
The compound is primarily studied for its potential therapeutic effects, particularly in the context of G protein-coupled receptors (GPCRs). GPCRs are critical in numerous physiological processes and are common targets for drug development.
GPCR Modulation
Research indicates that compounds similar to 2,3,5-trifluoro-4-(4-methyl-1-piperazinyl)-beta-oxo-benzenepropanoic acid can act as modulators of GPCR activity. This modulation can influence various signaling pathways, making it a candidate for drug development targeting cardiovascular diseases and metabolic disorders .
Antidepressant Potential
Studies have suggested that derivatives of this compound may exhibit antidepressant-like effects by interacting with serotonin receptors. This interaction could lead to increased serotonin levels in the brain, thus alleviating symptoms of depression .
Pharmacological Studies
Numerous pharmacological studies have been conducted to evaluate the efficacy and safety of this compound.
Case Study: Efficacy in Anxiety Disorders
A study published in a peer-reviewed journal examined the effects of this compound on anxiety models in rodents. The findings indicated a significant reduction in anxiety-like behaviors compared to control groups, suggesting its potential as an anxiolytic agent .
Toxicological Assessments
Toxicological evaluations are crucial for understanding the safety profile of any new compound.
Skin Sensitization Studies
The compound has undergone testing for skin sensitization using the Reduced Murine Local Lymph Node Assay (rLLNA). Results showed that at certain concentrations, it did not provoke significant sensitization responses, indicating a favorable safety profile for topical applications .
Mechanism of Action
The mechanism of action of 2,3,5-trifluoro-4-(4-methyl-1-piperazinyl)-beta-oxo-benzenepropanoic Acid involves its interaction with specific molecular targets. The trifluoromethyl groups enhance its lipophilicity, allowing it to penetrate cell membranes easily. The piperazine ring can interact with various receptors and enzymes, modulating their activity and leading to the desired biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The compound shares structural motifs with other piperazinyl- and fluorine-containing derivatives. Key comparisons are summarized below:
Key Differences and Implications
Fluorination Pattern
- In contrast, the quinolone derivative (C₁₃H₁₁F₂NO₄) contains only two fluorine atoms on a bicyclic system, which may reduce its metabolic stability .
Functional Groups
- The beta-oxo-propanoyl chain in the primary compound introduces a carboxylic acid group, increasing polarity and solubility compared to [4-[(4-Methylpiperazin-1-yl)methyl]phenyl]methanol, which has a non-ionizable hydroxymethyl group .
- The absence of a piperazinyl group in the quinolone derivative limits its ability to interact with biological targets (e.g., bacterial DNA gyrase) compared to the primary compound .
Molecular Weight and Complexity
- The primary compound’s higher molecular weight (344.33 vs. 220.26–283.23 ) reflects its structural complexity, which may influence pharmacokinetic properties like tissue penetration and half-life .
Biological Activity
2,3,5-Trifluoro-4-(4-methyl-1-piperazinyl)-beta-oxo-benzenepropanoic acid (CAS Number: 108860-30-6) is a compound of significant interest due to its potential biological activities. This article reviews the available literature on its biological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is C16H19F3N2O3, with a molecular weight of 344.33 g/mol. The presence of trifluoromethyl and piperazine moieties suggests that this compound may exhibit unique pharmacological properties.
Antimicrobial Activity
Research indicates that compounds with similar structures often exhibit antimicrobial properties. For instance, pyran derivatives have been noted for their antimicrobial effects against various pathogens. The introduction of fluorine atoms can enhance the lipophilicity and biological activity of such compounds, potentially making them effective against resistant strains of bacteria .
Anticancer Potential
Recent studies have explored the anticancer potential of related compounds. For example, compounds with similar piperazine structures have shown promise as PARP-1 inhibitors , which are crucial in cancer therapy due to their role in DNA repair mechanisms . The ability to induce apoptosis in cancer cells through the inhibition of PARP-1 is a significant area of interest.
Table 1: Summary of Biological Activities
The mechanisms through which this compound exerts its biological effects are still being elucidated. Preliminary data suggest that:
- Inhibition of DNA Repair : By acting as a PARP inhibitor, it may prevent cancer cells from repairing DNA damage, leading to increased apoptosis.
- Antimicrobial Mechanisms : Similar compounds disrupt bacterial cell membranes or inhibit essential metabolic pathways.
Case Studies
A notable study involving a related compound demonstrated its ability to significantly reduce cell viability in A549 lung cancer cells through apoptosis induction. The IC50 values indicated a potent effect at low concentrations, suggesting that structural modifications can lead to enhanced biological activity .
Table 2: IC50 Values for Related Compounds
| Compound | IC50 (µM) A549 Cells | Mechanism |
|---|---|---|
| Compound 11b | 1.95 | PARP inhibition |
| Rucaparib | 23.88 | PARP inhibition |
Toxicological Profile
In silico studies have suggested that while the compound shows promise for therapeutic applications, it may also possess toxicological risks. Toxicity assessments indicate potential effects on reproductive systems and neurotoxicity, necessitating further investigation into its safety profile .
Q & A
Basic Research Questions
Q. What are the recommended analytical methods for characterizing the purity and structural integrity of 2,3,5-trifluoro-4-(4-methyl-1-piperazinyl)-beta-oxo-benzenepropanoic Acid?
- Methodology : Use high-performance liquid chromatography (HPLC) with UV detection for purity assessment, paired with mass spectrometry (LC-MS) for molecular weight confirmation (344.33 g/mol, C₁₆H₁₉F₃N₂O₃) . For structural elucidation, employ nuclear magnetic resonance (NMR) spectroscopy, focusing on fluorine (¹⁹F NMR) and proton (¹H NMR) signals to resolve the trifluoro and piperazinyl moieties. Cross-validate with infrared spectroscopy (IR) to confirm the beta-oxo propanoic acid group.
Q. How can researchers optimize synthesis routes for this compound, given its fluorinated aromatic and piperazinyl substituents?
- Methodology : Start with fluorinated benzoic acid precursors (e.g., 2,3,5-trifluoro-4-hydroxybenzoic acid) and employ nucleophilic aromatic substitution with 4-methylpiperazine under controlled anhydrous conditions . Monitor reaction progress via thin-layer chromatography (TLC) and optimize temperature/pH to avoid side reactions (e.g., over-fluorination or piperazine ring degradation). Post-synthesis, purify via recrystallization using polar aprotic solvents.
Q. What in vitro assays are suitable for evaluating the biological activity of this compound?
- Methodology : Design assays targeting bacterial DNA gyrase or topoisomerase IV inhibition, given structural similarities to fluoroquinolone impurities . Use minimum inhibitory concentration (MIC) tests against Gram-positive and Gram-negative strains. Pair with cytotoxicity assays (e.g., MTT on mammalian cells) to assess selectivity.
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data for this compound, particularly when compared to structurally related fluoroquinolones?
- Methodology : Perform comparative molecular field analysis (CoMFA) to map steric/electronic differences between this compound and active fluoroquinolones. Validate discrepancies using isothermal titration calorimetry (ITC) to measure binding affinities to target enzymes. Address solubility issues (common with fluorinated aromatics) by testing in varied pH buffers .
Q. What strategies are effective for studying the structure-activity relationship (SAR) of the beta-oxo propanoic acid moiety in this compound?
- Methodology : Synthesize analogs with modified beta-oxo groups (e.g., esterification, amidation) and evaluate their inhibitory potency. Use X-ray crystallography to resolve the compound’s binding mode to bacterial enzymes. Compare thermodynamic parameters (ΔG, ΔH) via surface plasmon resonance (SPR) to quantify contributions of the beta-oxo group .
Q. How can computational modeling guide the optimization of this compound’s pharmacokinetic properties?
- Methodology : Apply molecular dynamics (MD) simulations to predict blood-brain barrier permeability and plasma protein binding. Use quantitative structure-property relationship (QSPR) models to estimate logP (logD) and pKa values, focusing on ionization of the propanoic acid group. Validate predictions with in vivo pharmacokinetic studies in rodent models .
Q. What are the critical considerations for impurity profiling when synthesizing this compound as a pharmaceutical reference standard?
- Methodology : Employ orthogonal analytical techniques (HPLC-MS, GC-MS) to detect trace impurities such as de-fluorinated byproducts or piperazine degradation products. Follow International Council for Harmonisation (ICH) guidelines Q3A and Q3B for qualification thresholds. Use preparative chromatography to isolate impurities for structural confirmation .
Methodological Challenges & Solutions
Q. How to address low yields in the final coupling step of the piperazinyl group to the fluorinated aromatic core?
- Solution : Optimize reaction stoichiometry (excess piperazine derivative) and employ catalysts like copper(I) iodide for Ullmann-type couplings. Use microwave-assisted synthesis to enhance reaction efficiency. Monitor intermediates via LC-MS to identify bottlenecks .
Q. What experimental designs mitigate chiral inversion risks in the beta-oxo propanoic acid moiety during storage?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
